molecular formula C9H8N2O B2610646 6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine CAS No. 2090929-24-9

6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Cat. No.: B2610646
CAS No.: 2090929-24-9
M. Wt: 160.176
InChI Key: IIHNCUWYFNCOQU-UHFFFAOYSA-N
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Description

6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that has been the subject of scientific research due to its potential applications in the fields of medicine and biochemistry. This compound is also known as EPO and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives has been achieved through reactions involving ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives, showcasing the versatility of these compounds in organic synthesis (Arrault et al., 2002).
  • A practicable synthesis route for 1-(1-Phenylethyl)-1H-pyrido[2,3-b][1,4]oxazine was outlined, highlighting its potential as a scaffold for bioactive compounds, further emphasizing the chemical diversity these structures offer to pharmaceutical research (Gim et al., 2007).

Potential Applications

  • The exploration of unconquered chemical space through the creation of a virtual exploratory heterocyclic library, including compounds like pyrido[2,3-b][1,4]oxazine derivatives, aims at expanding the chemical diversity for drug discovery and material science applications. This initiative underscores the untapped potential of these compounds in developing novel therapeutic agents and materials (Thorimbert et al., 2018).
  • The development of new synthetic approaches and the synthesis of derivatives of pyrido[2,3-b][1,4]oxazine emphasize their importance in the design of compounds with potential anticancer properties, showcasing the medicinal chemistry applications of these heterocyclic compounds (Temple et al., 1983).

Properties

IUPAC Name

6-ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-2-7-3-4-8-9(11-7)12-6-5-10-8/h1,3-4,10H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHNCUWYFNCOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC2=C(C=C1)NCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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